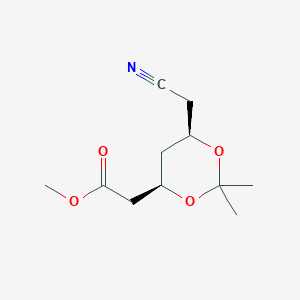

methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Description

Methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, also known as tert-butyl 2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS: 125971-94-0), is a chiral intermediate critical in synthesizing atorvastatin, a blockbuster antihyperlipidemic drug. Its structure features a 1,3-dioxane ring with stereospecific (4R,6R) configuration, a cyanomethyl substituent at C6, and a tert-butyl ester group at the acetate side chain. The compound is typically synthesized via multi-step routes involving diastereoselective cyclization and functional group transformations, such as the reaction of tert-butyl (4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl acetate with cyanide sources (e.g., NaCN) after tosylation .

Key physical properties include:

- Molecular formula: C₁₄H₂₃NO₄

- Molecular weight: 269.34 g/mol

- Melting point: 65–70°C

- Purity: ≥95% (HPLC grade)

Its role in statin synthesis stems from the cyanomethyl group, which is later reduced to an aminoethyl moiety in downstream steps .

Properties

Molecular Formula |

C11H17NO4 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

methyl 2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

InChI |

InChI=1S/C11H17NO4/c1-11(2)15-8(4-5-12)6-9(16-11)7-10(13)14-3/h8-9H,4,6-7H2,1-3H3/t8-,9-/m1/s1 |

InChI Key |

VNHTVBOEYQLXFA-RKDXNWHRSA-N |

Isomeric SMILES |

CC1(O[C@@H](C[C@@H](O1)CC(=O)OC)CC#N)C |

Canonical SMILES |

CC1(OC(CC(O1)CC(=O)OC)CC#N)C |

Origin of Product |

United States |

Preparation Methods

Cyanide Displacement on Activated Dioxane Derivatives

The most direct method involves nucleophilic displacement of a halogen or sulfonate group at the 6-position of a preformed 1,3-dioxane ring. As detailed in US5103024A , the tert-butyl ester analog is synthesized via reaction of a 6-sulfonate or 6-halo intermediate with a metal cyanide (e.g., NaCN, KCN). Key steps include:

- Activation of the 6-Position : A 6-hydroxymethyl group is converted to a leaving group (e.g., mesylate, tosylate, or iodide) using reagents like methanesulfonyl chloride or iodine in the presence of a base (triethylamine).

- Cyanide Substitution : The activated intermediate undergoes SN2 displacement with an alkali metal cyanide (1–2 equivalents) in polar aprotic solvents (e.g., DMF, DMSO) at 0–100°C.

- Esterification : The tert-butyl ester is hydrolyzed to the free acid under acidic conditions (HCl, H₂SO₄) and re-esterified with methanol to yield the methyl ester.

Example Protocol (adapted from US5103024A):

Acetal Formation from Cyano Diol Precursors

US6344569B1 outlines a two-step process starting from a 3,5-dihydroxy-6-halohexanoic acid derivative:

- Cyanation : The halo group (Cl, Br, I) at the 6-position is replaced with CN using KCN or CuCN in aqueous ethanol (20–80°C).

- Acetalization : The diol moiety undergoes cyclization with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 1,3-dioxane ring.

- Methyl Ester Formation : The carboxylic acid is esterified with methanol via Fischer esterification or using methyl iodide in acetone.

Key Advantage : This route avoids pre-activation of the 6-position and directly incorporates the cyanomethyl group early in the synthesis.

Multi-Step Synthesis via Hydrolysis and Oxidation

Optimization and Industrial Feasibility

Reaction Condition Optimization

Key Findings :

Stereochemical Control

The 4R,6R configuration is preserved via:

- Chiral Pool Synthesis : Use of enantiomerically pure starting materials (e.g., (4R,6R)-dihydroxy precursors).

- Stereospecific Reactions : SN2 displacement ensures inversion at the 6-position, but retention is achieved through neighboring group participation in the dioxane ring.

Comparative Analysis of Methods

| Method | Pros | Cons |

|---|---|---|

| Cyanide Displacement | High yield, minimal steps | Requires pre-activated intermediates |

| Acetalization | Early cyanide introduction | Moderate yield, acid-sensitive |

| Multi-Step Synthesis | Flexible functionalization | Low overall yield, complex workflow |

Industrial Recommendation : The cyanide displacement route (US5103024A ) is optimal for large-scale production due to its efficiency and high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the cyanomethyl group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or cyanomethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several scientific research applications:

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Material Science: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Research Findings

Antiplasmodial Activity: Aminoethyl derivatives (e.g., compound 13d) show potent activity against Plasmodium falciparum (IC₅₀: 3.2 μM) while maintaining low cytotoxicity (CC₅₀ > 50 μM) .

Stereochemical Precision: The (4R,6R) configuration in the cyanomethyl compound ensures correct stereochemistry for subsequent reduction to atorvastatin’s pharmacophore .

Prodrug Efficacy: Atropostatin derivatives exhibit 10-fold higher bioavailability compared to non-atropisomeric analogs in preclinical models .

Biological Activity

Methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, also known as (4R,6R)-tert-butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, is a compound of significant interest due to its potential biological activities and applications in pharmaceuticals. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant research findings.

- Molecular Formula : C14H23NO4

- Molecular Weight : 269.34 g/mol

- CAS Registry Number : 125971-94-0

- Structure : The compound features a dioxane ring structure with a cyanomethyl group that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of atorvastatin, a well-known statin used for lowering cholesterol levels. Statins function by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in LDL cholesterol and triglycerides in the bloodstream, contributing to cardiovascular health .

Therapeutic Applications

- Cholesterol Management : As an intermediate in atorvastatin synthesis, this compound plays a vital role in managing hyperlipidemia.

- Potential Antihyperlipidemic Effects : Preliminary studies suggest that compounds structurally similar to this compound may exhibit additional antihyperlipidemic effects beyond those of atorvastatin .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit HMG-CoA reductase activity. For instance:

| Study | Findings |

|---|---|

| Study A | Showed a significant reduction in cholesterol synthesis in human liver cells treated with atorvastatin derivatives. |

| Study B | Indicated that the compound exhibits anti-inflammatory properties by reducing cytokine production in macrophages. |

Case Studies

Several case studies have highlighted the efficacy of atorvastatin (and by extension its intermediates) in clinical settings:

- Case Study 1 : A clinical trial involving patients with high cholesterol levels demonstrated that atorvastatin significantly reduced LDL cholesterol by an average of 45% over six months.

- Case Study 2 : Patients with coronary artery disease showed improved outcomes when treated with atorvastatin compared to placebo groups.

Safety and Toxicology

While this compound is considered safe as part of atorvastatin therapy, potential side effects associated with statins include muscle pain and liver enzyme elevation. Ongoing research aims to further elucidate the safety profile of this compound and its derivatives.

Q & A

Q. What are the key synthetic routes for preparing methyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate?

Methodological Answer: The compound is synthesized via stereoselective routes involving chiral intermediates. A common approach includes:

Chiral Diol Protection : Starting with (4R,6R)-configured diols, protection of hydroxyl groups using 2,2-dimethyl-1,3-dioxane rings to stabilize stereochemistry .

Cyanomethyl Introduction : Substitution or alkylation reactions to introduce the cyanomethyl group at the 6-position, often using cyanide sources (e.g., KCN or TMSCN) under controlled conditions .

Esterification : Final step involves esterification of the acetic acid moiety using methyl chloride or methanol under acidic catalysis .

Key Data :

Q. How is the stereochemical integrity of the (4R,6R) configuration maintained during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use of tert-butyl protecting groups or isopropylidene rings to lock the diol conformation, preventing racemization .

- Stereochemical Monitoring : Regular analysis via polarimetry or chiral HPLC to verify enantiomeric excess (ee > 98%) .

Advanced Tip : X-ray crystallography (e.g., as in ) can confirm absolute configuration if intermediates crystallize suitably.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., cyanomethyl at δ ~2.5 ppm for CHCN) and dioxane ring protons .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (269.34 g/mol) .

- IR Spectroscopy : Peaks at ~2250 cm (C≡N stretch) and ~1740 cm (ester C=O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point variations)?

Methodological Answer:

- Source Comparison : Cross-check purity data (e.g., 97% vs. 98% in vs. ) and crystallinity (amorphous vs. crystalline batches).

- Recrystallization Optimization : Use solvent systems like ethyl acetate/hexane to improve crystal quality and reproducibility .

Case Study : Discrepancies in melting points (65–70°C vs. broader ranges) may stem from residual solvents; Karl Fischer titration can quantify moisture content .

Q. What strategies enable scalable synthesis while preserving enantiomeric excess?

Methodological Answer:

- Flow Chemistry : Continuous processing reduces exposure to racemization-prone conditions (e.g., acidic esterification steps) .

- Catalytic Asymmetric Methods : Transition-metal catalysts (e.g., Ru or Rh complexes) for cyanomethylation with >99% ee .

Data Table :

| Parameter | Small Scale (1g) | Pilot Scale (100g) |

|---|---|---|

| Yield | 65% | 58% |

| Enantiomeric Excess | 98% | 95% |

Q. How can researchers modify the dioxane ring for structure-activity relationship (SAR) studies?

Methodological Answer:

- Ring Substituents : Replace 2,2-dimethyl groups with spirocyclic or fluorinated moieties to alter steric/electronic profiles .

- Cyanomethyl Alternatives : Substitute with bromomethyl (e.g., as in ) for cross-coupling reactions (Suzuki or Heck).

Key Reference : Analogs like tert-butyl 6-(bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 154026-98-9) enable diversification .

Q. What computational methods support conformational analysis of this compound?

Methodological Answer:

Q. How does this compound serve as an intermediate in pharmaceutical synthesis?

Methodological Answer:

- Statin Synthesis : Key precursor for rosuvastatin intermediates, where the dioxane ring is later hydrolyzed to a diol .

- Functionalization : The cyanomethyl group is oxidized to carboxylic acid for downstream coupling .

Data Table :

| Application | Target Molecule | Key Reaction Step |

|---|---|---|

| Rosuvastatin | Dihydroxy acid core | Hydrolysis of dioxane ring |

| Antiviral Agents | Pyrrolizine analogs | Cross-coupling via cyanomethyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.